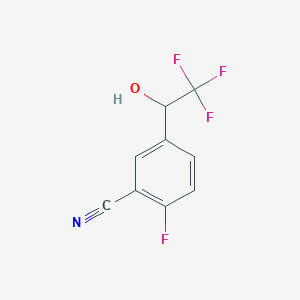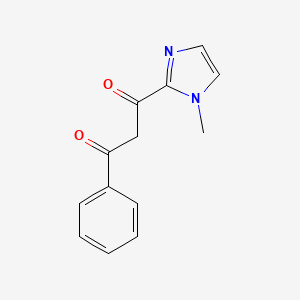
Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate
描述
Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two ester groups. The unique structure of this compound makes it a valuable intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate typically involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester. This reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the initiator . The reaction is initiated by free radicals, and the bromination occurs at the methyl group on the pyridine ring. The reaction conditions include maintaining a specific temperature and using appropriate solvents to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of N-bromosuccinimide and azobisisobutyronitrile remains common due to their effectiveness in bromination reactions.
化学反应分析
Types of Reactions: Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids.
科学研究应用
Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drugs often involves this compound as a building block for creating molecules with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Dimethyl 5-methyl-2,3-pyridinedicarboxylate: This compound is similar but lacks the bromomethyl group, making it less reactive in substitution reactions.
Dimethyl 5-chloromethyl-2,3-pyridinedicarboxylate: Similar to the bromomethyl derivative but with a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of compounds with diverse applications.
属性
分子式 |
C10H10BrNO4 |
|---|---|
分子量 |
288.09 g/mol |
IUPAC 名称 |
dimethyl 5-(bromomethyl)pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(4-11)5-12-8(7)10(14)16-2/h3,5H,4H2,1-2H3 |
InChI 键 |
ZGSOVUCMPRAGQI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=CC(=C1)CBr)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(Allylamino)methyl]-2,6-dichlorophenol](/img/structure/B8335695.png)




![4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde](/img/structure/B8335721.png)


